
Ethyl (2-cyano-4-(2-t-butylamino-1-hydroxyethyl)-6-fluorophenyl)carbamate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (2-cyano-4-(2-t-butylamino-1-hydroxyethyl)-6-fluorophenyl)carbamate hydrochloride is a chemical compound with the molecular formula C16H22FN3O3·HCl . This compound is known for its unique structure, which includes a cyano group, a t-butylamino group, a hydroxyethyl group, and a fluorophenyl group. It is used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2-cyano-4-(2-t-butylamino-1-hydroxyethyl)-6-fluorophenyl)carbamate hydrochloride typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then subjected to various chemical reactions to form the final product. The reaction conditions often include the use of specific solvents, catalysts, and temperature controls to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize yield and minimize impurities, ensuring the compound meets the required quality standards for its intended applications.
化学反应分析
Types of Reactions
Ethyl (2-cyano-4-(2-t-butylamino-1-hydroxyethyl)-6-fluorophenyl)carbamate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
科学研究应用
Ethyl (2-cyano-4-(2-t-butylamino-1-hydroxyethyl)-6-fluorophenyl)carbamate hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical synthesis processes and as a starting material for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic applications and its effects on different biological pathways.
Industry: The compound is used in the development of new materials and chemical products.
作用机制
The mechanism of action of Ethyl (2-cyano-4-(2-t-butylamino-1-hydroxyethyl)-6-fluorophenyl)carbamate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
相似化合物的比较
Ethyl (2-cyano-4-(2-t-butylamino-1-hydroxyethyl)-6-fluorophenyl)carbamate hydrochloride can be compared with other similar compounds to highlight its uniqueness Similar compounds may include those with similar functional groups or structural features
List of Similar Compounds
- Compounds with similar cyano groups
- Compounds with similar t-butylamino groups
- Compounds with similar hydroxyethyl groups
- Compounds with similar fluorophenyl groups
These comparisons help to understand the distinct properties and potential advantages of this compound in various scientific and industrial contexts.
属性
CAS 编号 |
75115-21-8 |
|---|---|
分子式 |
C16H23ClFN3O3 |
分子量 |
359.82 g/mol |
IUPAC 名称 |
ethyl N-[4-[2-(tert-butylamino)-1-hydroxyethyl]-2-cyano-6-fluorophenyl]carbamate;hydrochloride |
InChI |
InChI=1S/C16H22FN3O3.ClH/c1-5-23-15(22)20-14-11(8-18)6-10(7-12(14)17)13(21)9-19-16(2,3)4;/h6-7,13,19,21H,5,9H2,1-4H3,(H,20,22);1H |
InChI 键 |
SPJRKSPZCWTNEA-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)NC1=C(C=C(C=C1F)C(CNC(C)(C)C)O)C#N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


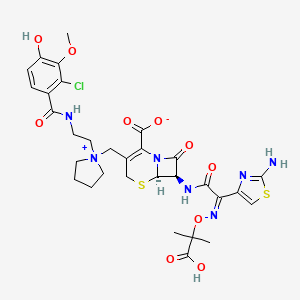

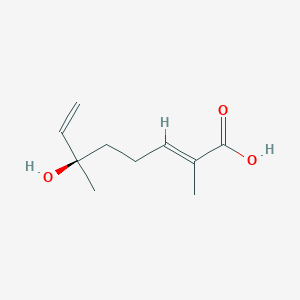
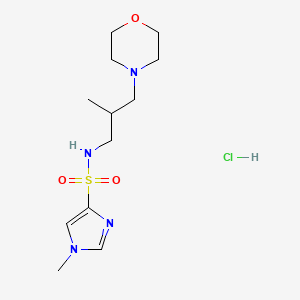
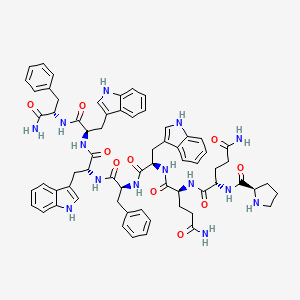

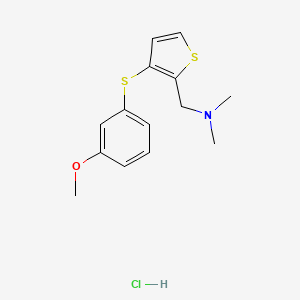

![Propanamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[[2-(2-cyanoethoxy)ethyl](2-hydroxyethyl)amino]-4-methoxyphenyl]-](/img/structure/B12776362.png)
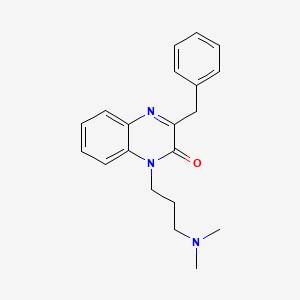
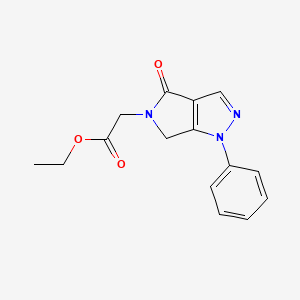
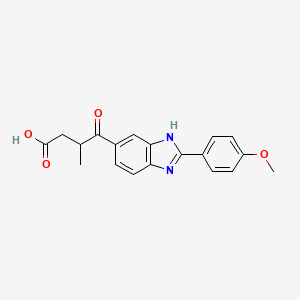
![2-(7-chloro-5-(111C)methyl-4-oxo-3-phenylpyridazino[4,5-b]indol-1-yl)-N,N-dimethylacetamide](/img/structure/B12776377.png)

